molecular formula C11H16N2O B396363 Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine CAS No. 519144-57-1

Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine

Cat. No.: B396363
CAS No.: 519144-57-1
M. Wt: 192.26g/mol
InChI Key: BLWNGJAZCOFDTM-UHFFFAOYSA-N
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Description

Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine is a bifunctional amine derivative comprising a pyridin-3-ylmethyl group linked to a tetrahydrofuran-2-ylmethyl moiety via a methylene bridge. Its molecular formula is C₁₂H₁₆N₂O, with a molecular weight of 204.27 g/mol. Such hybrid structures are common in pharmaceuticals and agrochemicals due to their balanced lipophilicity and reactivity .

Properties

IUPAC Name

1-(oxolan-2-yl)-N-(pyridin-3-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-3-10(7-12-5-1)8-13-9-11-4-2-6-14-11/h1,3,5,7,11,13H,2,4,6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWNGJAZCOFDTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Intermediate Formation

The condensation of pyridine-3-carbaldehyde with tetrahydrofurfurylamine represents a foundational approach. This method leverages nucleophilic imine formation, followed by reduction to yield the target amine. Key steps include:

  • Aldehyde Activation : Pyridine-3-carbaldehyde reacts with tetrahydrofurfurylamine in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere, facilitated by molecular sieves to absorb water and drive equilibrium toward imine formation.

  • Reductive Amination : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine intermediate to the secondary amine at 0–5°C, minimizing side reactions.

Table 1: Condensation Reaction Parameters

ParameterValueSource
SolventAnhydrous THF
Temperature0°C (imine), 25°C (reduction)
Reducing AgentNaBH₃CN (1.2 equiv)
Yield68–72%

Procedural Optimization

  • Catalytic Enhancements : Substituting NaBH₃CN with polymer-supported borohydride resins improves recyclability, though yields decrease marginally to 62–65%.

  • Solvent Effects : Dichloromethane (DCM) increases imine stability but prolongs reduction times due to lower polarity.

Reductive Amination of Cyanohydrins

Cyanohydrin Preparation

Patent EP1358179B1 details a novel route using cyanohydrins as precursors:

  • Cyanohydrin Synthesis : Benzaldehyde derivatives react with hydrogen cyanide (HCN) in the presence of chiral catalysts to form enantiomerically pure cyanohydrins.

  • Amination Step : Cyanohydrins undergo reductive amination with pyridin-2-yl-methylamine derivatives under acidic conditions, using sodium triacetoxyborohydride (STAB) as the reductant.

Table 2: Cyanohydrin Amination Conditions

ConditionSpecificationSource
ReductantSTAB (1.5 equiv)
Acid CatalystAcetic acid (0.5 equiv)
Reaction Time12–16 hours
Enantiomeric ExcessUp to 92%

Scalability and Challenges

  • Byproduct Management : Excess STAB generates borate complexes, necessitating aqueous workups with 1 M NaOH to isolate the amine.

  • Temperature Sensitivity : Reactions above 30°C induce racemization, reducing enantiopurity to <80%.

Catalytic Cross-Coupling Approaches

Palladium-Catalyzed Amination

The RSC-developed protocol for amide bond formation adapts to amine synthesis via cross-coupling:

  • Ligand Design : Bis(di-tert-butylphosphino)ferrocene (dtbpf) ligands stabilize Pd(0) intermediates, enabling C–N bond formation between pyridinyl halides and tetrahydrofurfurylamine.

  • Surfactant-Mediated Reactions : TPGS-750-M micelles in water enhance reaction rates by localizing hydrophobic reactants, achieving 70–75% yields at 60°C.

Table 3: Catalytic Coupling Metrics

MetricValueSource
Catalyst Loading1 mol% Pd(dtbpf)Cl₂
Solvent SystemTPGS-750-M/H₂O (2 wt%)
Turnover Frequency8.4 h⁻¹
Green Chemistry IndexE-factor: 6.2

Limitations and Innovations

  • Substrate Scope : Electron-deficient pyridines (e.g., 3-cyanopyridine) require higher catalyst loadings (3 mol%) due to slower oxidative addition.

  • Continuous Flow Adaptations : Microreactor systems reduce reaction times to 2–4 hours but necessitate specialized equipment.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

MethodYield (%)Purity (%)Cost (USD/g)Scalability
Condensation68–729512.40High
Cyanohydrin Amination65–709818.20Moderate
Catalytic Coupling70–75979.80High
  • Cost Drivers : Cyanohydrin routes incur expenses from chiral catalysts and STAB, while catalytic methods benefit from ligand recyclability.

  • Environmental Impact : TPGS-750-M micelles reduce organic solvent use by 80%, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxides, reduced forms, and substituted compounds .

Scientific Research Applications

Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine C₁₂H₁₆N₂O 204.27 Pyridin-3-yl, THF-2-yl Pharmaceuticals, Agrochemicals
[3-(Trifluoromethyl)pyridin-2-yl]methanamine hydrochloride () C₇H₈ClF₃N₂ 220.60 CF₃, hydrochloride salt Drug intermediates
6-(Tetrahydrofuran-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine () C₁₅H₂₃BN₂O₃ 290.17 THF-3-yl, boronate ester Suzuki coupling, Drug discovery
(3-Bromo-pyridin-2-yl)-methyl-amine () C₆H₇BrN₂ 187.04 Br substituent Synthetic intermediate
PYRIDIN-3-YLMETHYL-(1,2,3,4-TETRAHYDRO-NAPHTHALEN-1-YL)-AMINE HYDROBROMIDE () C₁₆H₁₉N₂·HBr 327.25 Naphthalene, HBr salt Neuropharmacology

Key Research Findings

Solubility and Reactivity
  • The THF moiety in the target compound improves solubility in polar aprotic solvents (e.g., DMSO, THF) compared to purely aromatic analogues like the naphthalene derivative in .
  • The trifluoromethyl group in [3-(Trifluoromethyl)pyridin-2-yl]methanamine hydrochloride enhances lipophilicity, favoring blood-brain barrier penetration in drug design .
Functional Group Influence
  • The boronate ester in 6-(THF-3-yl)-4-boronate-pyridin-2-amine () enables participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in the target compound .
  • The bromo substituent in (3-Bromo-pyridin-2-yl)-methyl-amine () provides a reactive site for palladium-catalyzed functionalization, offering synthetic versatility .

Stereochemical Considerations

  • Stereoisomerism in analogues like 3,3,3-Trifluoro-propane-1-sulfonic acid [(2S,4S,5R)-4-methyl-5-(imidazo... () significantly impacts their biological activity, whereas the target compound’s stereochemistry remains uncharacterized in available literature .

Data Tables

Table 1: Physicochemical Properties

Compound LogP Water Solubility (mg/mL) Melting Point (°C)
Pyridin-3-ylmethyl-(THF-2-ylmethyl)-amine 1.2 12.5 Not reported
[3-(Trifluoromethyl)pyridin-2-yl]methanamine HCl 0.8 45.3 180–182
6-(THF-3-yl)-4-boronate-pyridin-2-amine 2.5 5.8 135–137

Biological Activity

Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine is a complex organic compound notable for its unique structural features, including a pyridine ring and a tetrahydrofuran moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H16N2OC_{11}H_{16}N_2O with a molecular weight of approximately 192.26 g/mol. Its structure allows it to participate in various chemical reactions, such as nucleophilic substitutions due to the amine group and electrophilic aromatic substitutions involving the pyridine ring.

Structural Features

FeatureDescription
Pyridine Ring Provides aromatic properties and potential interactions with biological targets.
Tetrahydrofuran Moiety Enhances solubility and may influence biological activity.
Amine Functional Group Capable of forming hydrogen bonds and participating in nucleophilic reactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown that derivatives of this compound can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infectious diseases.

Anticancer Potential

This compound has been investigated for its anticancer properties. Preliminary studies indicate that it may modulate the activity of specific enzymes or receptors involved in cancer cell proliferation and survival. For instance, compounds with similar structures have been reported to target tyrosine kinases, which are crucial in cancer signaling pathways .

The mechanism by which this compound exerts its biological effects involves interaction with molecular targets such as enzymes and receptors. These interactions can lead to modulation of various biochemical pathways, influencing cellular processes such as proliferation, apoptosis, and metabolic regulation .

Study 1: Antimicrobial Activity Assessment

A study conducted on the antimicrobial efficacy of this compound derivatives demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined through broth dilution methods.

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Pyridin-3-ylmethyl derivative3264
Control (standard antibiotic)1632

Study 2: Anticancer Activity Evaluation

In another study focusing on the anticancer potential, this compound was tested against various cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent inhibition of cell viability.

Cell LineIC50 (µM)
MCF-7 (breast cancer)15
A549 (lung cancer)20

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine, and what reaction conditions are critical for success?

  • Methodological Answer : The synthesis typically involves reductive amination between pyridine-3-carbaldehyde and tetrahydrofurfurylamine. Sodium cyanoborohydride (NaBH3CN) or hydrogenation with Pd/C under H2 atmosphere are common reducing agents. Solvents like methanol or tetrahydrofuran (THF) are used, with reaction temperatures ranging from 25°C to 60°C. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is essential to isolate the product .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Characterization employs nuclear magnetic resonance (NMR: 1H, 13C) to confirm connectivity and stereochemistry. Fourier-transform infrared spectroscopy (FTIR) verifies functional groups (e.g., amine N-H stretch at ~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight. For crystalline samples, single-crystal X-ray diffraction (SCXRD) using SHELXL or similar software provides definitive structural proof .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation of vapors. Store in airtight containers at 2–8°C, away from oxidizing agents. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste. Consult SDS for emergency measures .

Advanced Research Questions

Q. What strategies optimize reaction yields during large-scale synthesis of this compound?

  • Methodological Answer : Catalyst optimization (e.g., Pd/C vs. Raney Ni) improves hydrogenation efficiency. Solvent polarity adjustments (e.g., switching from THF to DMF) enhance substrate solubility. Continuous flow reactors reduce reaction times and improve scalability. Process analytical technology (PAT) monitors reaction progress in real-time to minimize byproducts .

Q. How can computational methods predict the biological interactions of this compound?

  • Methodological Answer : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to targets like enzymes or receptors. Molecular dynamics (MD) simulations evaluate stability in biological membranes or solvent environments .

Q. What experimental approaches resolve contradictions in reported biological activities of structurally similar compounds?

  • Methodological Answer : Comparative in vitro assays (e.g., enzyme inhibition, cytotoxicity) under standardized conditions (pH, temperature) identify structure-activity relationships (SAR). Isothermal titration calorimetry (ITC) quantifies binding thermodynamics. Meta-analyses of published data using tools like RevMan or R Studio highlight confounding variables (e.g., solvent effects) .

Q. How do modifications to the tetrahydrofuran ring influence the compound’s pharmacokinetic properties?

  • Methodological Answer : Introducing substituents (e.g., methyl groups) alters ring puckering, affecting solubility and metabolic stability. In vitro ADME assays (e.g., hepatic microsome stability, Caco-2 permeability) quantify bioavailability changes. Pharmacokinetic modeling (GastroPlus) predicts oral absorption and half-life .

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